9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Description
This compound is a highly complex triterpenoid glycoside characterized by a tetradecahydropicene core modified with multiple hydroxyl, hydroxymethyl, and sugar moieties. Structurally, it belongs to the triterpene saponin class, featuring a 30-carbon skeleton derived from squalene cyclization. Key features include:
- Sugar substituents: Two distinct oxane (pyranose) rings attached via glycosidic linkages. The primary sugar unit is a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group, while the secondary unit is a 3,4,5-trihydroxy-6-methyloxan-2-yl group .
- Functional groups: Multiple hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups, contributing to high polarity (polar surface area: ~295 Ų) and water solubility .
- Stereochemistry: Extensive stereochemical complexity, with defined configurations at positions 2S, 3R, 4S, 5S, and others, critical for biological activity .
Properties
IUPAC Name |
9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLICHUQXFAOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of oxane rings and the introduction of hydroxyl groups. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex structure.
Industrial Production Methods
Industrial production of such complex compounds often requires advanced techniques such as multi-step synthesis, purification processes like chromatography, and the use of specialized equipment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce simpler alcohols.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: Studying its unique chemical properties and reactions.
Biology: Investigating its potential biological activity and interactions with biomolecules.
Medicine: Exploring its potential as a therapeutic agent or drug precursor.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Molecular Properties :
| Property | Value |
|---|---|
| Molecular formula | C47H76O18 |
| Molecular weight | 929.10 g/mol |
| H-Bond donors/acceptors | 11 donors, 18 acceptors |
| LogP (XlogP) | 1.20 |
| Oral bioavailability | 82.86% |
Its ADMET profile suggests favorable pharmacokinetics, including high intestinal absorption (78.91%) and moderate blood-brain barrier penetration (62.50%), making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural Differences
Table 2: Pharmacological Properties
Mechanistic and Bioactivity Insights
- Enzyme Inhibition : The target compound exhibits stronger inhibition of CYP3A4 and CYP2C9 compared to analogues in –12, likely due to its hexamethyl groups enhancing hydrophobic interactions with enzyme active sites .
- Receptor Binding: Unlike the compound, which binds strongly to the cannabinoid CB1 receptor, the target compound shows negligible affinity for this target, highlighting divergent therapeutic applications .
- Sugar Moieties : Compounds with extended glycosylation (e.g., ) demonstrate improved solubility but reduced cellular permeability due to increased molecular weight (>1,000 g/mol) .
Biological Activity
The compound in focus is a complex polyphenolic structure that exhibits a variety of biological activities. This article consolidates current research findings on its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a highly branched structure with multiple hydroxymethyl and hydroxy groups. Its molecular formula is , indicating a significant presence of oxygenated functionalities that contribute to its biological activity .
Antioxidant Activity
Research indicates that the compound possesses potent antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant capacity has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. In comparative studies, the compound demonstrated effectiveness similar to established antioxidants like Trolox .
Antidiabetic Effects
Hepatoprotective Activity
The biological activities of the compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of multiple hydroxyl groups enhances its ability to neutralize free radicals.
- Modulation of Signaling Pathways : Similar compounds have been shown to affect key signaling pathways involved in cell growth and apoptosis.
- Enzyme Inhibition : The structure may allow for interaction with specific enzymes involved in metabolic processes.
Case Studies
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
